Benzamide, N-(p-methylphenethyl)-
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Overview
Description
Benzamide, N-(p-methylphenethyl)-, is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a benzamide core structure with a p-methylphenethyl substituent. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-(p-methylphenethyl)-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with certain functionalized molecules . The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(p-methylphenethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Benzamide, N-(p-methylphenethyl)-, has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of benzamide derivatives involves interactions with specific molecular targets and pathways. For example, some benzamides act as inhibitors of enzymes or receptors, modulating biological processes. The exact mechanism of action for Benzamide, N-(p-methylphenethyl)-, would depend on its specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
Benzamide, N-(p-methylphenethyl)-, is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
3278-15-7 |
---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-12-17-16(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
WHPVDKVQUSKFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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